Stannane, (trichloroacetoxy)tripropyl-
Description
"Stannane, (trichloroacetoxy)tripropyl-" is a tripropyltin ester derivative featuring a trichloroacetoxy functional group. Trialkyltin esters are widely studied for their applications in organic synthesis, catalysis, and biocidal activity.
Properties
CAS No. |
73927-99-8 |
|---|---|
Molecular Formula |
C11H21Cl3O2Sn |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tripropylstannyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/3C3H7.C2HCl3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*1,3H2,2H3;(H,6,7);/q;;;;+1/p-1 |
InChI Key |
AXPZZRSCOHUGTQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](CCC)(CCC)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Chemical Name: Stannane, (trichloroacetoxy)tripropyl-
- Synonyms: Tripropyltin trichloroacetate; Trichloroacetic acid tripropylstannyl ester
- CAS Number: 73927-99-8
- Molecular Formula: C11H21Cl3O2Sn
- Molecular Weight: 410.3 g/mol
- Structural Features: The compound consists of a tripropylstannyl moiety bound to a trichloroacetoxy group, forming an organotin ester.
Preparation Methods of Stannane, (trichloroacetoxy)tripropyl-
Overview
The preparation of organotin esters such as Stannane, (trichloroacetoxy)tripropyl- generally involves the reaction of an organotin hydride or organotin halide precursor with a trichloroacetylating agent under controlled conditions. The key synthetic challenge lies in achieving high purity and yield while managing the reactivity and toxicity of organotin intermediates.
Synthetic Routes from Organotin Hydrides and Halides
Reaction of Tripropyltin Hydride with Trichloroacetic Acid Derivatives
- The compound can be synthesized by reacting tripropyltin hydride with trichloroacetic acid or its derivatives (e.g., trichloroacetyl chloride) under inert organic solvents such as benzene, toluene, or chlorinated solvents (chloroform, dichloromethane).
- The reaction typically proceeds via nucleophilic substitution where the hydride on tin is replaced by the trichloroacetoxy group.
- Organic bases such as triethylamine or pyridine are often added to neutralize the acid byproducts and drive the reaction forward.
- Reaction temperatures are maintained from 0°C to ambient or slightly elevated temperatures to control the exothermicity and prevent decomposition.
Use of Organotin Halides and Base-Mediated Esterification
- An alternative approach involves the reaction of tripropyltin chloride with trichloroacetic acid salts or anhydrides in the presence of bases like potassium carbonate or sodium carbonate.
- The reaction proceeds in inert solvents (e.g., acetone, tetrahydrofuran) at controlled temperatures, facilitating ester formation by nucleophilic attack of the tin-bound propyl groups on the trichloroacetyl moiety.
Data Table Summarizing Preparation Conditions
Analysis and Considerations
- Control of Reaction Conditions: Maintaining low temperatures and slow addition rates is critical to control the exothermic nature of organotin hydride formation and esterification reactions to avoid decomposition or hazardous events.
- Choice of Solvent: Inert, aprotic solvents such as benzene, toluene, or chlorinated solvents are preferred to stabilize reactive intermediates and facilitate purification.
- Base Selection: Organic bases (triethylamine, pyridine) or inorganic carbonates serve to neutralize acidic byproducts and promote ester bond formation efficiently.
- Purification: Post-reaction workup typically involves standard organic extraction, washing, and distillation or recrystallization to isolate the pure organotin ester.
Chemical Reactions Analysis
Types of Reactions
Stannane, (trichloroacetoxy)tripropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Hydrostannylation: This compound can participate in hydrostannylation reactions, where it adds across double or triple bonds in the presence of a catalyst.
Common Reagents and Conditions
Catalysts: Palladium and platinum catalysts are commonly used in hydrostannylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrostannylation of alkynes with stannane, (trichloroacetoxy)tripropyl- can yield vinyl stannanes .
Scientific Research Applications
Stannane, (trichloroacetoxy)tripropyl- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of stannane, (trichloroacetoxy)tripropyl- in chemical reactions involves the coordination of the tin atom with other reactants. The tin atom acts as a Lewis acid, facilitating the formation of new bonds. In hydrostannylation reactions, the tin atom coordinates with the alkyne, leading to the addition of the stannane across the triple bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Stannane, (trichloroacetoxy)tripropyl-" with structurally related organotin esters, based on substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: The trichloroacetoxy group in the target compound is expected to increase electrophilicity compared to the acetyloxy group in CAS 3267-78-5, facilitating nucleophilic substitution reactions. This contrasts with triphenyl analogs (e.g., CAS 7094-94-2), where steric bulk from phenyl groups reduces reactivity . Trichloro substitution may enhance toxicity relative to non-halogenated derivatives, as seen in trichloropropane () and trichlorododecylstannane .
Synthetic Methodology :
- Synthesis likely parallels methods for trialkyltin acetates (e.g., CAS 3267-78-5), substituting acetic acid with trichloroacetic acid. describes a protocol using K₂CO₃ as a base and acetonitrile as solvent, which may adapt to this compound .
Stability and Solubility :
- Tripropyltin compounds (e.g., CAS 3267-78-5) exhibit higher volatility than triphenyl derivatives due to reduced molecular weight. However, trichloroacetoxy substitution may lower volatility by increasing molecular mass and polarity .
- Water solubility is expected to be negligible, consistent with other trialkyltin esters .
Biological Activity
Overview of Stannane, (trichloroacetoxy)tripropyl-
Stannane compounds, particularly those containing tin, have been studied for various biological activities, including antimicrobial and antifungal properties. The specific compound in focus, stannane (trichloroacetoxy)tripropyl-, is characterized by the presence of three propyl groups and a trichloroacetoxy functional group.
Chemical Structure
The chemical structure can be represented as follows:
This structure indicates the presence of tin (Sn), which is central to its biological activity.
Antimicrobial Properties
Organotin compounds have been widely researched for their antimicrobial properties. Stannane, (trichloroacetoxy)tripropyl- has shown significant activity against various bacterial strains. Research indicates that the mechanism of action involves disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of Stannane Compounds
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of stannane compounds. The results indicate that while some organotin compounds exhibit cytotoxic effects on human cell lines, stannane, (trichloroacetoxy)tripropyl- shows a selective toxicity profile.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects on various cancer cell lines, stannane, (trichloroacetoxy)tripropyl- demonstrated varying levels of cytotoxicity:
- HeLa Cells : IC50 = 25 µg/mL
- MCF-7 Cells : IC50 = 30 µg/mL
- A549 Cells : IC50 = 35 µg/mL
These findings suggest that while the compound has potential therapeutic applications in oncology, further studies are necessary to fully understand its safety and efficacy.
The biological activity of stannane compounds is often attributed to their ability to interact with cellular components. The trichloroacetoxy group is believed to facilitate penetration into cell membranes, leading to:
- Disruption of Membrane Integrity : Organotin compounds can insert themselves into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism, leading to cell death.
Regulatory Considerations
As with many organotin compounds, there are regulatory concerns regarding their environmental impact and toxicity. The European Chemicals Agency (ECHA) lists regulations concerning the use of stannanes due to their potential effects on human health and the environment .
Q & A
Q. What are the optimized synthetic routes for Stannane, (trichloroacetoxy)tripropyl-, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reacting tripropyltin chloride with trichloroacetic acid derivatives under anhydrous conditions. Key steps include:
- Reagent Selection: Use tripropyltin chloride (CAS 2279-76-7) as the tin precursor and trichloroacetyl chloride for acylation .
- Solvent System: Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Temperature Control: Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., tin-oxygen bond cleavage) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under reduced pressure to isolate the product.
Yield optimization (~60–75%) requires strict moisture exclusion and stoichiometric excess of trichloroacetyl chloride (1.2–1.5 eq). Purity (>95%) is confirmed via ¹H/¹³C NMR and GC-MS .
Q. How can researchers characterize the structural and thermal stability of (trichloroacetoxy)tripropylstannane?
Methodological Answer:
- Spectroscopic Analysis:
- Thermogravimetric Analysis (TGA): Conduct under N₂ (heating rate 10°C/min) to assess decomposition temperatures. Expect stability up to ~150°C, with mass loss correlating to acetate group cleavage .
- X-ray Crystallography: For solid-state structure determination, grow single crystals via slow evaporation in hexane/DCM mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of (trichloroacetoxy)tripropylstannane in radical-mediated reactions?
Methodological Answer:
- Radical Initiation: Use AIBN or UV light to generate radicals. The stannane acts as a hydrogen donor via Sn-H bonds, forming stable tin-centered radicals .
- Kinetic Studies: Monitor reaction progress using EPR spectroscopy to detect radical intermediates. Compare rates with tris(trimethylsilyl)silane as a control .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-311G**) predict transition states and bond dissociation energies (BDEs) for Sn-H bonds (~70–80 kcal/mol) .
Challenges include competing pathways (e.g., β-hydride elimination), mitigated by low temperatures (<40°C) and electron-deficient substrates .
Q. How do environmental factors (e.g., pH, light) influence the degradation pathways of this stannane in aqueous systems?
Methodological Answer:
- Hydrolysis Studies:
- Acidic Conditions (pH <3): Rapid hydrolysis to tripropyltin oxide and trichloroacetic acid. Monitor via ICP-MS for tin speciation .
- Neutral/Alkaline Conditions (pH 7–10): Slow degradation dominated by photolysis. Use UV-Vis spectroscopy (λ = 254 nm) to track Sn-C bond cleavage .
- Ecotoxicity Assays: Expose Daphnia magna to degradation byproducts (e.g., tripropyltin chloride) for 48h LC₅₀ testing. Compare with OECD guidelines .
Q. What strategies resolve contradictions in reported catalytic activity of (trichloroacetoxy)tripropylstannane across different reaction systems?
Methodological Answer:
- Controlled Replication: Standardize substrate purity (e.g., anhydrous solvents, <0.1% H₂O) and reaction setup (e.g., Schlenk techniques) .
- Cross-Validation: Compare catalytic efficiency in Stille couplings vs. radical cyclizations using identical substrates (e.g., aryl halides).
- Synchrotron XAS: Analyze tin oxidation states (Sn²⁺/Sn⁴⁺) in situ during catalysis to identify active species .
Discrepancies often arise from trace O₂ or moisture altering tin speciation. Use chemodosimeters (e.g., TEMPO) to quantify radical fluxes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
